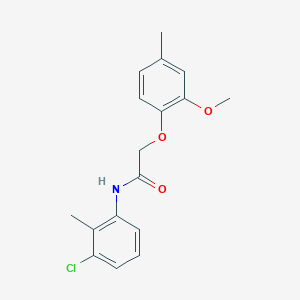
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group and a methoxy-substituted phenoxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenol and 2-methoxy-4-methylphenol.
Formation of Intermediate: The phenols are converted to their corresponding phenoxyacetic acids through a reaction with chloroacetic acid under basic conditions.
Amidation: The phenoxyacetic acids are then reacted with 3-chloro-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl-substituted derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration as a potential pharmaceutical agent with specific biological activity.
Industry: Possible use in the development of new materials or as a component in agrochemical formulations.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide: Lacks the methyl group on the phenoxy ring.
N-(3-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Lacks the methyl group on the phenyl ring.
N-(3-chloro-2-methylphenyl)-2-(2-hydroxy-4-methylphenoxy)acetamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the specific combination of substituents on the phenyl and phenoxy rings, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
848173-91-1 |
|---|---|
分子式 |
C17H18ClNO3 |
分子量 |
319.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-7-8-15(16(9-11)21-3)22-10-17(20)19-14-6-4-5-13(18)12(14)2/h4-9H,10H2,1-3H3,(H,19,20) |
InChIキー |
AIWCGPMVSBSTHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)
![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
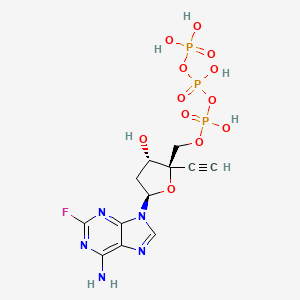
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
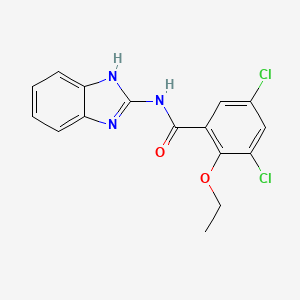
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)

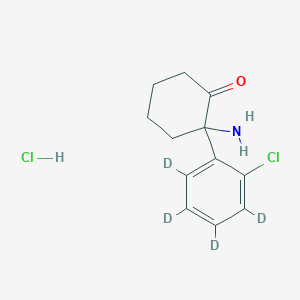

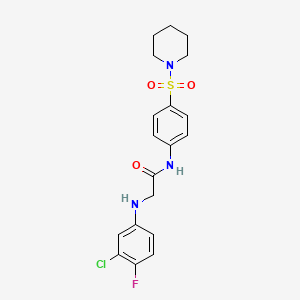
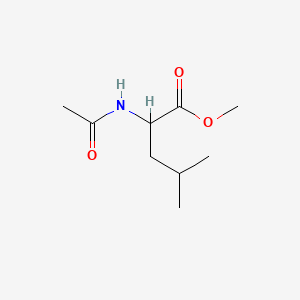
![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)

![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)
